Azetidine urea derivative 2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H22ClN5O3 |
|---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
3-[2-[3-(4-chlorophenoxy)phenoxy]ethyl]-N-imidazo[1,2-b]pyridazin-3-ylazetidine-1-carboxamide |
InChI |
InChI=1S/C24H22ClN5O3/c25-18-6-8-19(9-7-18)33-21-4-1-3-20(13-21)32-12-10-17-15-29(16-17)24(31)28-23-14-26-22-5-2-11-27-30(22)23/h1-9,11,13-14,17H,10,12,15-16H2,(H,28,31) |
InChI Key |
DUGFOZRFNIVGIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)NC2=CN=C3N2N=CC=C3)CCOC4=CC(=CC=C4)OC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Azetidine Urea Derivative 2
Historical Evolution of Azetidine (B1206935) Urea (B33335) Derivative 2 Synthesis
The synthesis of azetidine-containing compounds has historically presented challenges due to the inherent ring strain of the four-membered heterocycle. Early methods for creating the azetidine core often involved intramolecular cyclization of γ-haloamines or γ-amino alcohols, processes that required specific precursors and sometimes harsh conditions. The formation of the urea moiety was typically a separate step, often accomplished by reacting the pre-formed azetidine with an isocyanate or carbamoyl (B1232498) chloride.
Contemporary Synthetic Strategies for Azetidine Urea Derivative 2
Modern synthetic chemistry offers more sophisticated and versatile strategies for the construction of this compound. These methods are broadly categorized into convergent and divergent approaches, with a significant focus on achieving stereoselectivity.
Convergent Synthesis Approaches
Convergent synthesis is a highly efficient strategy where complex fragments of the target molecule are prepared separately and then joined together in the final stages of the synthesis. For this compound, this typically involves the independent synthesis of a functionalized azetidine core and an appropriate aniline (B41778) precursor, followed by a coupling reaction to form the urea linkage.
A representative convergent route involves a Negishi coupling to create a key C-C bond for substituted azetidine building blocks. nih.gov These azetidine fragments are then coupled with various aniline derivatives. The urea bond formation can be facilitated by activating agents like phenyl chloroformate or triphosgene (B27547), which reacts with the aniline to form a reactive intermediate (a carbamate (B1207046) or isocyanate) that subsequently couples with the azetidine amine. nih.govresearchgate.net This approach is highly modular, allowing for the rapid generation of a diverse library of analogues by simply varying the coupling partners.
Table 1: Example of Convergent Synthesis of Azetidine Urea Analogues This table illustrates how different aniline and azetidine precursors can be combined in a convergent approach.
| Entry | Azetidine Precursor | Aniline Precursor | Coupling Reagent | Resulting Urea Derivative |
| 1 | 3-amino-N-Boc-azetidine | 4-chloroaniline | Phenyl Chloroformate | 1-(N-Boc-azetidin-3-yl)-3-(4-chlorophenyl)urea |
| 2 | 3-amino-N-Boc-azetidine | 3-methoxyaniline | Triphosgene | 1-(N-Boc-azetidin-3-yl)-3-(3-methoxyphenyl)urea |
| 3 | 3-amino-1-benzylazetidine | 4-fluoroaniline | Phenyl Chloroformate | 1-(1-benzylazetidin-3-yl)-3-(4-fluorophenyl)urea |
Divergent Synthesis Approaches
Divergent synthesis begins with a common intermediate that is systematically elaborated into a range of structurally distinct products. This strategy is particularly useful for exploring the structure-activity relationship of a new chemical scaffold. In the context of this compound, a common azetidine precursor can be synthesized and then reacted with a variety of reagents to produce different urea analogues.
For example, an N-unfunctionalized azetidine can be prepared, which allows for rapid derivatization through methods like N-alkylation or reductive amination before or after the urea formation. nih.gov A powerful example of divergent reactivity involves the use of aziridinium (B1262131) ylides, which can be selectively guided to form either highly substituted azetidines or dehydropiperidines by controlling the catalyst or carbene precursor. chemrxiv.org This allows access to fundamentally different heterocyclic scaffolds from a single type of precursor. chemrxiv.orgresearchgate.net
Stereoselective Synthesis of this compound Analogues
Achieving stereocontrol is a critical aspect of modern synthesis, as the biological activity of chiral molecules often resides in a single enantiomer. The stereoselective synthesis of this compound analogues focuses on establishing the desired stereochemistry in the azetidine ring.
Several powerful methods have been developed:
Organocatalysis : Chiral amines, such as L-proline and its derivatives, can catalyze the [2+2] annulation of aldehydes and aldimines to produce azetidines with high diastereoselectivity. rsc.org
Metal-Catalyzed Reactions : Transition metals like palladium, rhodium, and copper are used in various enantioselective transformations. For example, palladium-catalyzed intramolecular amination of C-H bonds can form the azetidine ring. organic-chemistry.org Rhodium-catalyzed carbene insertion into an N-H bond is another key method for forming the azetidine ring stereoselectively. acs.org
Chiral Auxiliaries : Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction. The auxiliary is then removed in a later step. Chiral tert-butanesulfinamide has been successfully used as an auxiliary to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines. rsc.org
Stereospecific C-H Functionalization : A more recent strategy involves the direct functionalization of a C-H bond on a pre-existing chiral azetidine core. For example, a palladium-catalyzed, directed C(sp³)–H arylation enables the stereospecific installation of aryl groups at the C3 position, providing a highly efficient route to complex azetidine building blocks. acs.org
Reaction Mechanism Elucidation in this compound Synthesis
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The synthesis of this compound involves two key mechanistic considerations: the formation of the azetidine ring and the formation of the urea linkage.
The azetidine ring is often formed via an intramolecular nucleophilic substitution (SN2) reaction. In this process, a nitrogen nucleophile attacks a carbon atom bearing a leaving group (e.g., a halide or tosylate) at the γ-position, displacing the leaving group and closing the four-membered ring. rsc.org The stereochemistry of this step is critical and is typically inverted at the carbon center being attacked. An alternative mechanism involves the ring expansion of aziridines, which can proceed through an ylide-type mechanism under rhodium catalysis. researchgate.net
The urea linkage is commonly formed by the reaction of the azetidine nitrogen with an electrophilic carbonyl species. A common method uses triphosgene (bis(trichloromethyl)carbonate, BTC), a safer solid substitute for phosgene (B1210022). researchgate.net The reaction of an N-alkyl azetidine with triphosgene can proceed via two competing pathways: N-alkyl ring scission or C-2 ring cleavage. The predominant pathway is governed by the nature of the substituents on the azetidine ring and nitrogen atom. For the synthesis of a stable azetidinic urea, conditions are chosen to favor the formation of an N-azetidinyl carbamoyl chloride intermediate, which then reacts with an aniline to yield the final product. researchgate.net Alternatively, an aniline can be reacted first with a phosgene equivalent to form an isocyanate or phenyl carbamate, which then reacts with the azetidine. commonorganicchemistry.com
Optimization of Synthetic Yields and Purity for this compound
Optimizing synthetic protocols to maximize yield and purity is a key objective in chemical synthesis. For this compound, optimization efforts target various stages of the synthetic sequence, from ring formation to the final urea coupling.
Key parameters that are typically optimized include the choice of solvent, base, catalyst, temperature, and reaction time. For instance, in an organocatalytic synthesis of azetidin-2-ols, various pyrrolidine-based catalysts and bases (DBU, DABCO, Et₃N, K₂CO₃) were screened, with the best yields obtained using a specific catalyst and K₂CO₃ as the base. rsc.org
In another example focused on a ring expansion reaction, a systematic optimization was performed by varying the acid catalyst, solvent, and reaction conditions. acs.org As shown in the table below, trifluoroacetic acid (TFA) in toluene (B28343) at a higher concentration and for a shorter duration gave a significantly improved yield.
Table 2: Selected Optimization of a Ring Expansion Reaction This table is adapted from a study on an acid-mediated ring expansion and demonstrates a typical optimization process applicable to heterocyclic synthesis. acs.org
| Entry | Acid (equiv.) | Solvent | Time (h) | Concentration (M) | Yield (%) |
| 1 | H₂SO₄ (10) | CH₂Cl₂ | 1 | 0.2 | 21 |
| 2 | p-TsOH (10) | CH₂Cl₂ | 1 | 0.2 | 52 |
| 3 | TFA (10) | CH₂Cl₂ | 1 | 0.2 | 78 |
| 4 | TFA (10) | Toluene | 1 | 0.2 | 79 |
| 5 | TFA (5) | Toluene | 0.5 | 1.0 | 87 |
Purification is also critical. The use of flash column chromatography with optimized solvent systems is essential for separating the desired product from byproducts and unreacted starting materials. For instance, a 7:3 hexanes/toluene solvent system was found to provide excellent separation of a key synthetic intermediate. nih.gov Increasing catalyst loading, such as using 10 mol% of Wilkinson's catalyst for an allyl deprotection step, has also been shown to significantly improve reaction yield. nih.gov
Compound Names Table
| Abbreviation / Trivial Name | Systematic Name |
| Azetidine | Azacyclobutane |
| β-lactam | Azetidin-2-one (B1220530) |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| DABCO | 1,4-Diazabicyclo[2.2.2]octane |
| TFA | Trifluoroacetic acid |
| p-TsOH | para-Toluenesulfonic acid |
| Triphosgene / BTC | Bis(trichloromethyl) carbonate |
| Boc | tert-Butoxycarbonyl |
| DEAD | Diethyl azodicarboxylate |
| L-proline | (2S)-Pyrrolidine-2-carboxylic acid |
| Aniline | Phenylamine |
Chemical Modification and Analog Design of Azetidine Urea Derivative 2
Strategies for Functional Group Derivatization of Azetidine (B1206935) Urea (B33335) Derivative 2
Functional group derivatization is a key strategy for modulating the physicochemical and pharmacological properties of a lead compound. For Azetidine urea derivative 2, this involves the chemical modification of its existing functional groups to enhance properties like solubility, stability, or target affinity.
Common derivatization strategies applicable to the amine, hydroxyl, or carboxylate groups that could be present on the core structure include:
Acylation and Alkylation: The nitrogen atoms of the urea moiety or the azetidine ring can be modified. For instance, introducing an N-methyl group can disrupt the planarity of the urea structure, which may improve solubility by reducing crystal packing energy. nih.gov
Esterification and Amidation: If the compound possesses a carboxylic acid group, converting it into an ester or an amide can alter its polarity and membrane permeability. Peptide coupling reagents are often used to form amide bonds with various amines. nih.govthermofisher.com
Bioisosteric Replacement: Functional groups can be replaced with bioisosteres to improve properties while retaining biological activity. For example, a carboxylic acid group might be replaced with a tetrazole ring. nih.gov
These modifications aim to create a library of derivatives with a range of properties, allowing for a systematic exploration of the structure-activity relationship (SAR).
Synthesis of this compound Analogues with Structural Variations
The synthesis of analogues with more significant structural changes provides deeper insights into the pharmacophore. This involves modifying the core azetidine ring and the urea moiety, as well as exploring the effects of various substituents.
Modifications to the Azetidine Ring System
Ring Substitution: Introducing substituents at different positions on the azetidine ring can influence the molecule's three-dimensional shape and interaction with its target. researchgate.net For example, adding functional groups to the 3-position of the azetidine can be achieved through various synthetic routes, including aza-Michael additions. mdpi.com
Ring Expansion/Contraction: While less common, exploring alternative ring systems like aziridines or pyrrolidines can help determine the optimal ring size for biological activity. The reactivity of azetidines is intermediate between the highly strained aziridines and the more stable pyrrolidines. rsc.org
Fused Systems: Creating bicyclic structures by fusing another ring to the azetidine can rigidly constrain the molecule's conformation, which can lead to increased potency and selectivity. researchgate.net
Modifications to the Urea Moiety
The urea group is a critical hydrogen-bonding element. nih.gov Its modification can significantly impact target affinity and pharmacokinetic properties.
Substitution Pattern: The nature and position of substituents on the urea nitrogens are key. Symmetrical and unsymmetrical diaryl ureas can have vastly different properties. nih.gov Introducing bulky groups can affect self-association and solubility. nih.gov
Conformational Control: The substitution pattern dictates the conformation (e.g., trans,trans vs. cis,cis) of the urea moiety, which is critical for its interaction with target proteins. nih.gov
Thiourea and Guanidinium (B1211019) Analogs: Replacing the urea oxygen with sulfur (to form a thiourea) or adding another nitrogen (to form a guanidinium group) alters the hydrogen bonding capacity and electronic properties of the molecule, providing valuable SAR data.
Substituent Effects on this compound Core Structure
The systematic variation of substituents on the aromatic or aliphatic portions of the molecule is a cornerstone of medicinal chemistry. The electronic and steric properties of these substituents can have a profound impact.
| Modification Strategy | Rationale | Potential Outcome |
| Electron-Withdrawing Groups (e.g., -Cl, -CF₃) | Modulate pKa, alter metabolic stability, introduce new interactions (e.g., halogen bonds). | Increased potency, altered pharmacokinetic profile. |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Increase electron density, affect hydrogen bond acidity of urea NH. | Modified target affinity, changes in metabolism. |
| Bulky/Steric Groups (e.g., t-butyl) | Probe steric tolerance of the binding pocket, restrict bond rotation. | Increased selectivity, potential decrease in potency if group is too large. |
| Polar/Hydrogen Bonding Groups (e.g., -OH, -NH₂) | Introduce new hydrogen bonds with the target, improve aqueous solubility. | Enhanced potency, improved pharmaceutical properties. |
This table presents hypothetical modification strategies and potential outcomes based on general medicinal chemistry principles.
Development of Prodrugs and Targeted Delivery Systems Research (Excluding human data)
Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in vivo. nih.gov This approach is used to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, or rapid metabolism. rsc.org
For this compound, several prodrug strategies could be explored in preclinical models:
Ester Prodrugs: If the molecule contains a carboxyl or hydroxyl group, it can be converted into an ester. These esters can mask the polar group to improve membrane permeability and are often cleaved by esterase enzymes in the body to release the active drug.
Phosphate (B84403) Prodrugs: For compounds with a hydroxyl group, adding a phosphate ester can dramatically increase aqueous solubility for potential intravenous formulations. Alkaline phosphatases can then cleave the phosphate group to regenerate the active compound.
Carbamate (B1207046) Prodrugs: The urea nitrogens or other amine functionalities can be converted into carbamates. This strategy can be used to temporarily modify the properties of the parent molecule. nih.gov
Targeted delivery systems aim to increase the concentration of a drug at its site of action. wiley-vch.de In a preclinical setting, this could involve attaching this compound to a larger molecule, such as an antibody or a polymer, that is designed to accumulate in a specific tissue or cell type. Research in this area focuses on the chemistry of linking the drug to the delivery vehicle and studying its release and distribution in animal models. nih.gov
Structure Activity Relationship Sar Studies of Azetidine Urea Derivative 2
Elucidation of Key Pharmacophoric Features of Azetidine (B1206935) Urea (B33335) Derivative 2
The core structure of Azetidine urea derivative 2, identified as a potent antimalarial agent, possesses several key pharmacophoric features that are crucial for its biological activity. nih.gov The synthesis of this derivative involves the deallylation of a protected azetidine core, followed by the capping of the nitrogen with propyl isocyanate to form the urea moiety. nih.gov Subsequent modifications have helped to elucidate the critical elements of this scaffold. nih.gov
A central component of the pharmacophore is the azetidine-2-carbonitrile (B3153824) group. Studies have shown that the nitrile group and the stereochemistry at the nitrile-bearing carbon are vital for activity. For instance, modifying the nitrile to a methyl ester or an alcohol leads to a complete loss of antimalarial activity. nih.govacs.org This highlights the importance of the nitrile in the interaction with the biological target, which has been identified as Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.gov
The urea linkage also plays a significant role. The propyl group attached to the urea was part of the initial design, and while some modifications have been explored, the fundamental urea structure is maintained in active analogs. nih.gov
Furthermore, the aromatic portion of the molecule, which is diversified through reactions like Heck alkynylation or Suzuki coupling, is a key area for modification to improve potency and pharmacokinetic properties. nih.govacs.org Initial SAR studies focused on this region, revealing that a variety of hydrophobic acetylenes can be tolerated without a significant loss of in vitro activity. nih.gov However, the introduction of heteroaromatic rings, such as 2- or 3-pyridyl groups, resulted in a notable decrease in activity. nih.gov Interestingly, the acetylene (B1199291) linker itself is not strictly necessary, as corresponding cis-alkene and alkane derivatives retained significant activity. nih.gov
Stereochemistry is another critical factor, with studies on the parent compound, BRD7539, showing that only two of the eight possible stereoisomers are active. nih.govacs.org This underscores the specific three-dimensional arrangement required for effective binding to the target enzyme.
Table 1: SAR Findings for Analogues of this compound Scaffold
| Compound | Modification from Parent Scaffold (BRD7539) | EC50 (μM) against P. falciparum (Dd2 strain) | Reference |
|---|---|---|---|
| BRD7539 | Parent Compound (R1 = 3-fluorophenylacetylene) | 0.010 | nih.gov |
| 4 | R1 = phenylacetylene | 0.023 | nih.gov |
| 5 | R1 = 4-fluorophenylacetylene | 0.014 | nih.gov |
| 6 | R1 = 3-chlorophenylacetylene | 0.012 | nih.gov |
| 7 | R1 = 2-pyridylacetylene | >20 | nih.gov |
| 8 | R1 = 3-pyridylacetylene | 0.450 | nih.gov |
| 11 | R1 = (Z)-3-fluorostyryl | 0.038 | nih.gov |
| 12 | R1 = 3-fluorophenethyl | 0.052 | nih.gov |
| 32 | Nitrile at C2 replaced with methyl ester | >20 | nih.gov |
| 33 | Nitrile at C2 replaced with alcohol | >20 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
To further refine the understanding of the SAR of the azetidine-2-carbonitrile series, which includes this compound, quantitative structure-activity relationship (QSAR) studies have been conducted. nih.govbrieflands.com These studies aim to build mathematical models that correlate the structural features of these compounds with their biological activities against the Dd2 strain of P. falciparum. brieflands.com
One such study utilized a dataset of thirty-four azetidine-2-carbonitrile derivatives. brieflands.com The biological activities, expressed as EC50 values, were converted to pEC50 to be used as the dependent variable in the QSAR models. The three-dimensional structures of the compounds were optimized using density functional theory (DFT) at the B3LYP/6-31G* level to calculate various molecular descriptors. nih.gov
Using a genetic function algorithm, several QSAR models were generated. The most statistically significant model demonstrated a high correlation coefficient (R²) of 0.9465, an adjusted R² of 0.9304, and a cross-validated R² (Q²cv) of 0.8981, indicating a robust and predictive model. nih.gov The external validation of the model also showed good predictive power with an R²pred of 0.6915. nih.gov
Table 2: Statistical Parameters of the Best QSAR Model
| Parameter | Value | Reference |
|---|---|---|
| R² (coefficient of determination) | 0.9465 | nih.gov |
| R²adj (adjusted R²) | 0.9304 | nih.gov |
| Q²cv (cross-validated R²) | 0.8981 | nih.gov |
| R²pred (external validation R²) | 0.6915 | nih.gov |
Analysis of the descriptors in the best QSAR model revealed that the descriptor SpMax2_Bhp, which represents the maximum absolute eigenvalue of the Barysz matrix weighted by polarizability, was the most influential. nih.gov This descriptor had the highest mean effect, suggesting that the polarizability of the molecules is a key determinant of their antimalarial activity. nih.gov This finding guided the in-silico design of new derivatives with potentially enhanced activity by introducing electron-deactivating groups at various positions of the scaffold to increase polarizability. nih.gov
Conformational Analysis and its Impact on this compound Activity
The three-dimensional conformation of this compound and its analogues is critical for their biological activity, as it dictates how they fit into the binding site of their target enzyme, PfDHODH. Conformational analysis of the azetidine ring, a key component of the scaffold, reveals that it is more flexible than the more common proline ring. nih.gov
Computational studies on L-azetidine-2-carboxylic acid (Aze), the building block of the azetidine core, have shown that peptides containing this residue are generally more flexible than their proline-containing counterparts. nih.gov This increased flexibility is due to reduced steric hindrance from the smaller four-membered ring. nih.gov The azetidine ring can adopt a puckered conformation, and the degree of puckering can be influenced by the surrounding chemical structure. nih.gov
The urea linkage itself can adopt different conformations, typically described as syn and anti. The specific conformation adopted by the urea in this compound within the enzyme's active site would be a critical factor in its binding affinity. While specific experimental or computational conformational analyses for this compound bound to PfDHODH are not extensively detailed in the public domain, the high potency and stereospecificity of this series strongly suggest a well-defined and relatively rigid bound conformation. The flexibility of the azetidine ring may allow for an induced-fit mechanism upon binding to the enzyme.
Biological Evaluation and Preclinical Profiling of Azetidine Urea Derivative 2
In Vitro Biological Activity Assessment of Azetidine (B1206935) Urea (B33335) Derivative 2
Detailed in vitro biological activity assessment for Azetidine urea derivative 2 itself is not extensively available in the primary literature. Research has predominantly focused on the biological profiles of its more advanced and potent derivatives.
Enzyme Inhibition Studies
Specific enzyme inhibition data for this compound is not provided in the available research. Studies in this area have concentrated on the optimized downstream compounds. For instance, the related, more complex compound BRD9185, derived from the azetidine-2-carbonitrile (B3153824) scaffold, is a potent inhibitor of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) with an IC₅₀ value of 0.012 μM. In contrast, its activity against the human orthologue of the enzyme (HsDHODH) is significantly lower, with an IC₅₀ greater than 50 μM, indicating a high degree of selectivity.
Receptor Binding Assays
There is no specific information available regarding receptor binding assays conducted on this compound. The primary mechanism of action identified for this class of compounds is enzyme inhibition rather than receptor binding.
Cell-Based Assays
While direct cell-based assay results for this compound are not specified, the research framework confirms the activity of this chemical series. The optimized derivative, BRD9185, demonstrates potent activity against a multidrug-resistant strain of P. falciparum (Dd2) in a phenotypic blood-stage growth inhibition assay, with an EC₅₀ value of 0.016 μM. This assay models a human blood-stage infection and confirms the biological relevance of the chemical scaffold originating from this compound.
Target Engagement Studies
Direct target engagement studies for this compound have not been reported. However, the strong correlation between the enzyme inhibition of PfDHODH and the antiplasmodial activity observed in cell-based assays for its derivatives strongly suggests that the primary target of this compound class is indeed PfDHODH.
In Vivo Efficacy Studies in Preclinical Models (Excluding human studies)
As a synthetic intermediate, this compound has not been the subject of direct in vivo efficacy studies. The focus of such preclinical evaluations has been on the optimized lead compounds from the same chemical series.
Animal Model Selection and Rationale for this compound Research
The animal model selected for evaluating the efficacy of compounds derived from the azetidine-2-carbonitrile scaffold was the Plasmodium berghei mouse model. This model is a standard and relevant system for in vivo screening of potential antimalarial drugs during the preclinical phase. The rationale for its use is its ability to mimic key aspects of human malaria infection in a rodent host, allowing for the assessment of a compound's ability to clear parasites in a living organism.
In studies involving the advanced derivative BRD9185, CD-1 mice were infected with a luciferase-expressing strain of P. berghei (ANKA GFP-luc). This allowed for the real-time monitoring of parasite load through bioluminescence imaging, providing a quantitative measure of the treatment's efficacy. The results from these studies demonstrated that BRD9185 is curative in this model, further validating the therapeutic potential of the chemical class initiated by this compound.
Assessment of Pharmacological Effects in Disease Models
The primary pharmacological effect of this compound observed in disease models is its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. nih.govacs.org Research has demonstrated its role as a potent inhibitor in the life cycle of this protozoan parasite.
In preclinical evaluations, this compound was assessed for its ability to inhibit the growth of the multidrug-resistant Dd2 strain of P. falciparum. nih.govacs.org These studies utilized a phenotypic blood-stage growth inhibition assay, which serves as a crucial model for human blood-stage infection. nih.govacs.org The compound's activity in this assay confirmed its potential as an antimalarial agent. acs.org
Further investigations have centered on the optimization of this scaffold to enhance its efficacy. While this compound itself is a key intermediate, its structural framework has led to the development of more advanced compounds, such as BRD9185, which have shown curative effects in in vivo mouse models of malaria. nih.govacs.org
Table 1: Pharmacological Effects of this compound in a Malaria Model
| Disease Model | Assay Type | Target Organism | Key Finding |
|---|---|---|---|
| Human Malaria (in vitro model) | Phenotypic blood-stage growth inhibition | Plasmodium falciparum (Dd2 strain) | Confirmed biological activity as an antimalarial agent. nih.govacs.org |
Selectivity and Specificity Profiling of this compound
The selectivity and specificity of this compound are centered on its interaction with the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine (B1678525) biosynthesis in Plasmodium parasites. nih.govacs.org The parasite relies entirely on the de novo pyrimidine synthesis pathway, making PfDHODH an attractive and specific drug target. nih.gov
The azetidine-2-carbonitrile scaffold, to which this compound belongs, has been identified as a new class of PfDHODH inhibitors. nih.govacs.org The mechanism of action involves targeting this enzyme, thereby disrupting the parasite's ability to replicate. nih.gov
While comprehensive selectivity data for this compound against a wide panel of kinases or other off-target enzymes is not extensively detailed in the available literature, the focus of the research has been on its selectivity for the parasite's DHODH over the human ortholog. Optimized compounds from this series have demonstrated high selectivity, suggesting that the core scaffold possesses this desirable characteristic. For instance, related compounds in this class have been shown to bind competitively with decylubiquinone (B1670182) at the same proposed binding site as other well-known selective DHODH inhibitors like DSM265. nih.gov This suggests a specific mode of interaction with the target enzyme.
Table 2: Selectivity Profile of the Azetidine-2-carbonitrile Scaffold
| Target | Organism | Binding/Inhibition | Implication for Selectivity |
|---|---|---|---|
| Dihydroorotate Dehydrogenase (DHODH) | Plasmodium falciparum | Potent Inhibition | Primary target for antimalarial activity. nih.govacs.org |
| Dihydroorotate Dehydrogenase (DHODH) | Human | Significantly lower inhibition (inferred from derivatives) | High selectivity for the parasite enzyme over the human counterpart is a key feature of this class of compounds. nih.gov |
Mechanism of Action Studies for Azetidine Urea Derivative 2
Identification of Molecular Targets of Azetidine (B1206935) Urea (B33335) Derivative 2
The primary molecular target for the antimalarial compounds derived from the azetidine urea scaffold has been identified as Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.govresearchgate.net This enzyme is crucial for the survival of the malaria parasite. patsnap.com Biochemical assays have confirmed that these compounds are potent inhibitors of PfDHODH. nih.govacs.org
A significant aspect of their therapeutic potential lies in their selectivity. The derivatives show potent inhibition of the parasite's enzyme while having a negligible effect on the human orthologue, HsDHODH. nih.govnih.gov This selectivity is crucial for minimizing potential host toxicity and is attributed to structural differences in the inhibitor-binding site between the parasite and human enzymes. nih.govacs.org For instance, the optimized derivative BRD9185 (also referred to as compound 27) is a potent inhibitor of PfDHODH with an IC₅₀ of 0.012 µM, but does not significantly inhibit HsDHODH (IC₅₀ > 50 µM). nih.govacs.org
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity (HsDHODH/PfDHODH) | Reference |
|---|---|---|---|---|
| BRD7539 | PfDHODH | 0.033 | >1515 | nih.gov |
| BRD7539 | HsDHODH | >50 | ||
| BRD9185 (27) | PfDHODH | 0.012 | >4166 | nih.govacs.org |
| BRD9185 (27) | HsDHODH | >50 |
Signaling Pathway Modulation by Azetidine Urea Derivative 2
The molecular interaction of these azetidine derivatives leads to the modulation of a critical metabolic pathway in P. falciparum: the de novo pyrimidine (B1678525) biosynthesis pathway. researchgate.netpatsnap.com This six-step enzymatic pathway is responsible for producing pyrimidines, which are essential building blocks for DNA and RNA. nih.govomicsonline.org Unlike their human hosts, who can utilize both de novo synthesis and salvage pathways, Plasmodium parasites are entirely dependent on de novo pyrimidine synthesis, making this pathway an excellent target for chemotherapeutic intervention. nih.govnih.gov
PfDHODH catalyzes the fourth and rate-limiting step in this pathway: the flavin mononucleotide (FMN)-dependent oxidation of dihydroorotate to orotate. nih.govacs.org The parasite's mitochondrial electron transport chain is essential for this step, specifically to regenerate coenzyme Q, a required cofactor for PfDHODH activity. nih.gov By inhibiting PfDHODH, the azetidine urea derivatives effectively block the entire pyrimidine production line at this critical juncture, preventing the synthesis of UMP, the precursor to all pyrimidine nucleotides. patsnap.comlu.se
Downstream Biological Consequences of this compound Interaction
The inhibition of PfDHODH and the subsequent shutdown of the pyrimidine biosynthesis pathway have profound and lethal consequences for the parasite. patsnap.com The primary downstream effect is the depletion of the pyrimidine nucleotide pool, which is necessary for the synthesis of DNA and RNA. nih.gov This cessation of nucleic acid production halts the parasite's ability to replicate and proliferate, which is particularly critical during its rapid growth phases within the host. patsnap.com
This mechanism of action is effective against multiple stages of the parasite's lifecycle, including the asexual blood stage, which is responsible for the clinical symptoms of malaria, and the liver stage. nih.govpatsnap.com The inability to synthesize essential nucleotides ultimately leads to parasite death. patsnap.com Studies with optimized compounds from this class have demonstrated a curative effect in mouse models of malaria, indicating a complete clearance of the parasite. nih.govacs.org
| Biological Process | Consequence of Inhibition | Reference |
|---|---|---|
| Pyrimidine Synthesis | Blocked at the conversion of dihydroorotate to orotate | patsnap.comnih.gov |
| Nucleic Acid Synthesis | Halted due to lack of essential pyrimidine building blocks (DNA, RNA) | nih.gov |
| Parasite Growth & Proliferation | Inhibited, leading to parasite death | patsnap.com |
| Lifecycle Stages Affected | Asexual blood-stage and liver-stage parasites | nih.govpatsnap.com |
Proteomic and Genomic Profiling in Response to this compound Exposure
Genomic and proteomic studies of P. falciparum under pressure from PfDHODH inhibitors have provided critical insights into mechanisms of resistance. These studies did not use the "urea 2" intermediate directly but focused on advanced inhibitors like DSM265.
Genomic analysis of resistant parasite lines has revealed that the primary mechanism of resistance involves genetic changes in the target enzyme itself. nih.govosti.gov Several point mutations within the pfdhodh gene have been identified that confer resistance. These mutations typically occur in or near the drug-binding pocket of the enzyme, reducing the binding affinity of the inhibitor. nih.govosti.gov Another identified resistance mechanism is the amplification of the pfdhodh gene, leading to an increased number of gene copies and subsequent overexpression of the target protein. nih.govasm.org
Transcriptional profiling of parasites treated with inhibitors that disrupt the mitochondrial electron transport chain (and thus PfDHODH function) has shown upregulation of genes involved in pyrimidine biosynthesis. ucl.ac.uk This suggests the existence of a signaling pathway from the mitochondrion to the nucleus that attempts to compensate for mitochondrial dysfunction by increasing the expression of nuclear-encoded pathway components. ucl.ac.uk Furthermore, broader proteomic analyses of parasites under drug-induced stress have shown significant dysregulation in pathways related to translation and the proteasome system, indicating a cellular stress response to the damage caused by the antimalarial agent. plos.org
| Type of Alteration | Specific Change | Effect | Reference |
|---|---|---|---|
| Point Mutation | C276F / C276Y | Reduces inhibitor binding affinity | osti.gov |
| Point Mutation | G181C | Confers resistance | osti.gov |
| Point Mutation | E182D | Confers resistance | osti.gov |
| Point Mutation | R265G | Confers resistance | osti.gov |
| Point Mutation | L531F | Confers resistance | osti.gov |
| Gene Amplification | Increased copy number of pfdhodh | Overexpression of target enzyme | nih.govasm.org |
Computational and Theoretical Investigations of Azetidine Urea Derivative 2
Molecular Docking and Ligand-Target Interaction Studies of Azetidine (B1206935) Urea (B33335) Derivative 2
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a potential drug molecule (the ligand) might interact with its biological target, typically a protein or enzyme.
For azetidine derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding modes. For instance, in a study on azetidine-2-carbonitrile (B3153824) derivatives as potential antimalarial agents, molecular docking was used to investigate their interaction with Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH). nih.gov The docking protocol was validated by ensuring the root-mean-square deviation (RMSD) value was within an acceptable range of ≤ 2.0 Å. nih.gov
In another study, derivatives of azetidin-2-one (B1220530) were docked into the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase domain to evaluate their potential as anti-proliferative agents. researchgate.netdergipark.org.tr The results indicated that some of these derivatives had favorable binding interactions. Similarly, thiourea-azetidine hybrids have been docked against VEGFR-2 to explore their anticancer potential. researchgate.net These studies typically report binding affinity scores and detail the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions. For example, in the investigation of thiourea-azetidine hybrids as VEGFR-2 inhibitors, the urea linkage was identified as a key pharmacophore moiety interacting with Asp1044 and Glu883 residues. researchgate.net
Table 1: Representative Molecular Docking Data for Azetidine Derivatives
| Derivative Class | Target Protein | Key Interacting Residues | Reference |
| Azetidine-2-carbonitriles | Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH) | Not specified in abstract | nih.gov |
| Azetidin-2-ones | Epidermal growth factor receptor (EGFR) | Not specified in abstract | researchgate.netdergipark.org.tr |
| Thiourea-azetidine hybrids | VEGFR-2 | Asp1044, Glu883, Cys917 | researchgate.net |
Molecular Dynamics Simulations for Azetidine Urea Derivative 2 and Its Complexes
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are valuable for assessing the stability of a ligand-protein complex predicted by molecular docking.
For azetidine derivatives, MD simulations have been used to validate docking results and to understand the dynamic behavior of these molecules in complex with their targets. For example, a 90 ns MD simulation was performed on a novel azetidine derivative complexed with Hepatitis C virus (HCV) NS5B and Norovirus targets. researchgate.net The stability of the complex was assessed by monitoring the RMSD, which was found to be in the range of 0.75 Å to 1.5 Å, indicating a stable binding. researchgate.net
In a study of azetidin-2-one derivatives as potential EGFR inhibitors, MD simulations were run for 50 ns to confirm the stability of the ligand-receptor complex. researchgate.net The analysis included calculating the root mean square fluctuation (RMSF) to identify the flexibility of different parts of the protein and the ligand. researchgate.net Similarly, MD simulations were used to validate the binding of a nicotinamide-based derivative to VEGFR-2. dntb.gov.ua
Table 2: Representative Molecular Dynamics Simulation Data for Azetidine Derivatives
| Derivative Class | Target Protein | Simulation Length | Key Findings | Reference |
| Novel azetidine derivative | HCV NS5B, Norovirus | 90 ns | RMSD between 0.75 Å and 1.5 Å, stable complex | researchgate.net |
| Azetidin-2-one derivatives | EGFR | 50 ns | Confirmed stability of the ligand-receptor complex | researchgate.net |
| Nicotinamide-based derivative | VEGFR-2 | Not specified | Validated the correct binding of the compound | dntb.gov.ua |
Quantum Chemical Calculations of this compound Electronic Structure
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
For azetidine derivatives, quantum chemical methods have been applied to understand their structural and electronic characteristics. In one study, DFT with the B3LYP/6-31G* basis set was used to optimize the structures of azetidine-2-carbonitrile derivatives to generate molecular descriptors for quantitative structure-activity relationship (QSAR) models. nih.govbrieflands.com
Another investigation focused on a novel azetidine derivative, employing DFT to calculate its HOMO-LUMO gap, MEP, and non-linear optical properties. researchgate.net The results of such calculations can provide insights into the reactivity and stability of the molecule. For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
Table 3: Representative Quantum Chemical Parameters for an Azetidine Derivative
| Parameter | Description | Significance | Reference |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicator of chemical reactivity and stability. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule. | Helps in predicting sites for electrophilic and nucleophilic attack. | researchgate.net |
| First Hyper-polarizability | A measure of the non-linear optical response of a molecule. | Indicates potential for applications in optoelectronics. | researchgate.net |
In Silico ADME Prediction and Optimization for this compound (Focus on theoretical aspects and preclinical models)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties.
For various azetidine derivatives, in silico ADME properties have been evaluated using online tools like SwissADME. nih.gov These tools predict parameters such as lipophilicity (LogP), water-solubility, and compliance with Lipinski's rule of five, which helps in assessing the potential for oral bioavailability.
In a study on bromo-pyridyl tethered 3-chloro-2-azetidinone derivatives, in silico ADME prediction suggested that the synthesized compounds were suitable for oral bioavailability and possessed drug-like properties. researchgate.net Similarly, for a series of novel azetidin-2-one derivatives, Swiss-ADME parameters were analyzed, indicating that they may be orally active compounds. researchgate.netdergipark.org.tr These theoretical predictions are crucial for guiding the optimization of lead compounds to improve their pharmacokinetic profiles before advancing to more resource-intensive preclinical testing.
Table 4: Representative In Silico ADME Properties for Azetidine Derivatives
| Property | Description | Importance | Reference |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Predicts oral bioavailability. | nih.gov |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which affects absorption and distribution. | nih.gov |
| Water Solubility | The ability of a compound to dissolve in water. | Important for administration and distribution in the body. | nih.gov |
| Bioavailability Score | A composite score based on several parameters to predict the fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Guides selection of compounds with good potential for in vivo efficacy. | nih.gov |
Advanced Analytical and Spectroscopic Characterization of Azetidine Urea Derivative 2 and Its Analogues
High-Resolution Mass Spectrometry for Azetidine (B1206935) Urea (B33335) Derivative 2 Structural Confirmation in Research
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of newly synthesized compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to within 5 ppm), which allows for the determination of its elemental formula.
In the characterization of analogues of Azetidine urea derivative 2, such as 1-cyclohexyl-3-(p-tolyl)urea, HRMS (ESI) is employed to verify the molecular formula. The process involves ionizing the compound, typically using electrospray ionization (ESI), and then measuring the mass-to-charge ratio (m/z) of the resulting ion. For the aforementioned analogue, the exact mass was calculated for the protonated molecule [M+H]⁺ as 219.1492. mdpi.com The experimentally observed mass of 219.1494 falls well within the acceptable margin of error, confirming the elemental composition of C₁₃H₁₉N₂O. mdpi.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, providing definitive evidence for the compound's identity. mdpi.com
For this compound itself, specifically the analogue 3-chloro-2-(3-fluorophenyl)-N-(4-methoxyphenyl)-4-oxoazetidine-1-carboxamide, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) has been used. ijper.org This technique identified a molecular ion peak (M⁺+1) at an m/e of 349, corresponding to the expected molecular weight of the compound. ijper.org While GC-MS provides valuable molecular weight information, HRMS would be the subsequent step to confirm the elemental composition with higher certainty.
| Compound | Formula | Ion | Calculated Exact Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|---|---|
| 1-cyclohexyl-3-(p-tolyl)urea | C₁₃H₁₉N₂O | [M+H]⁺ | 219.1492 | 219.1494 | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the nuclei in a molecule.
For 3-chloro-2-(3-fluorophenyl)-N-(4-methoxyphenyl)-4-oxoazetidine-1-carboxamide, ¹H-NMR spectroscopy revealed key chemical shifts. ijper.org Signals were observed at δ 6.1 ppm (s, N-H), δ 3.47 and 3.23 ppm (s, propiolactam, referring to the azetidine ring protons), δ 3.72 ppm (s, CH₃, methyl), δ 5.45 ppm (CH-methine, α Cl), and δ 7.3-6.70 ppm (aromatic rings). ijper.org The ¹³C-NMR spectrum provided complementary data, with signals at δ 55.9 ppm (CH₃, aliphatic), δ 56.7 and 61.4 ppm (CH, aliphatic), δ 113.5, 114.5, 122.6, 130.2 ppm (s, CH, benzene), δ 147.6 ppm (s, C, N-urea), δ 136.4 and 156.3 ppm (s, C, benzene), δ 145.1 and 162.1 ppm (s, C, benzene(F)), and δ 163.9 ppm (s, C, amide). ijper.org
In the study of azetidine derivatives, the coupling constants (J values) between protons on the azetidine ring are particularly informative for determining stereochemistry. ipb.pt It has been established that for the azetidine ring, the coupling constant for trans protons (Jtrans) typically shows lower values (e.g., 5.8-7.9 Hz) compared to the coupling constant for cis protons (Jcis), which has higher values (e.g., 8.4-8.9 Hz). ipb.pt Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further confirm relative configurations by identifying protons that are close in space. ipb.pt
| Technique | Observed Chemical Shifts (δ, ppm) and Signals | Reference |
|---|---|---|
| ¹H-NMR | 6.1 (s, N-H), 3.47 & 3.23 (s, azetidine ring), 3.72 (s, CH₃), 5.45 (CH-methine, α Cl), 7.3-6.70 (aromatic) | ijper.org |
| ¹³C-NMR | 55.9 (CH₃), 56.7, 61.4 (CH, aliphatic), 113.5, 114.5, 122.6, 130.2 (CH, benzene), 147.6 (C, N-urea), 136.4, 156.3 (C, benzene), 145.1, 162.1 (C, benzene(F)), 163.9 (C, amide) | ijper.org |
X-ray Crystallography of this compound and Co-Crystals
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute stereochemistry.
While a crystal structure for "this compound" is not publicly available, studies on its analogues have successfully employed this technique. For instance, in a series of single enantiomer, 2,4-cis-disubstituted amino azetidines used as ligands, the relative (cis) and absolute stereochemistry of the hydroiodide salt of one such derivative was determined by single-crystal X-ray diffraction analysis. nih.gov The analysis confirmed a (2S, 4R) stereochemistry for the ligand. nih.gov Such analyses are critical for validating the results of stereoselective syntheses and for understanding the structure-activity relationships in applications like asymmetric catalysis. nih.govbham.ac.uk The ability to form suitable crystals is often the rate-limiting step, but the resulting data is unparalleled in its detail.
Chromatographic Techniques for Purity and Quantitative Analysis in Research of this compound
Chromatographic methods are essential for the purification of synthesized compounds and the assessment of their purity. For this compound and its analogues, Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions and to confirm the purity of the final products. ijper.orgresearchgate.net For 3-chloro-2-(3-fluorophenyl)-N-(4-methoxyphenyl)-4-oxoazetidine-1-carboxamide, a solvent system of chloroform:methanol (9:1) was used, yielding an Rf value of 0.86. ijper.org
For more complex mixtures, such as those containing multiple stereoisomers, more advanced chromatographic techniques are required. In the synthesis of chiral C2-substituted azetidines, it was noted that while diastereomers of some intermediates were challenging to separate, the final protected azetidine product diastereomers often had larger differences in retention times, allowing for their separation using normal phase column chromatography. acs.orgresearchgate.net Gas chromatography (GC) is another powerful tool, and chiral GC-MS methods have been developed for the separation of cyclic secondary amino acid enantiomers, including azetidine-2-carboxylic acid derivatives. researchgate.net High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is also a standard method for separating enantiomers and diastereomers of azetidine compounds. researchgate.net
| Compound | Technique | Solvent System | Rf Value | Reference |
|---|---|---|---|---|
| 3-chloro-2-(3-fluorophenyl)-N-(4-methoxyphenyl)-4-oxoazetidine-1-carboxamide | TLC | Chloroform:Methanol (9:1) | 0.86 | ijper.org |
Circular Dichroism Spectroscopy for Chiral this compound Analogues
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. It is particularly valuable for determining the absolute configuration of chiral molecules in solution. researchgate.netnih.gov
The application of CD spectroscopy is especially powerful when combined with quantum chemical calculations. nih.gov For complex chiral molecules like azetidine derivatives, the experimental CD spectrum is compared with the theoretically calculated spectra for different possible stereoisomers. This comparison allows for the confident assignment of the absolute configuration. nih.gov For example, this method has been applied to distinguish between the four possible stereoisomers of a key azetidin-2-one (B1220530) precursor used in the semi-synthesis of the anticancer drug paclitaxel. nih.govresearchgate.net Vibrational Circular Dichroism (VCD), which extends CD into the infrared region, has also emerged as a powerful tool for assessing the stereochemistry of drug molecules directly in solution, overcoming the need for crystallization required by X-ray analysis. nih.gov For certain chiral azetidine-containing metal complexes, the CD spectra in aqueous solution have been shown to agree with the structures determined in the solid state by X-ray crystallography. researchgate.net
Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Studies of Azetidine Urea Derivative 2 Strictly Non Human, Research Models Only
Absorption and Distribution Studies in Preclinical Species for Azetidine (B1206935) urea (B33335) derivative 2
Azetidine urea derivative 2 demonstrates rapid oral absorption in preclinical rat models. Following oral administration, the maximum plasma concentration (Cmax) is typically reached within 0.5 hours, indicating a swift uptake from the gastrointestinal tract.
The bioavailability of this compound has been assessed at various oral doses in rats. At doses of 25, 50, and 100 mg/kg, the oral bioavailability was determined to be 20.1% ± 0.8%, 18.9% ± 1.7%, and 13.8% ± 0.8%, respectively. This suggests a slight decrease in bioavailability at higher doses, which may be attributable to the compound's limited water solubility and potential absorption saturation. Despite this, the bioavailability is approximately four times greater than that of a predecessor compound. A second peak in plasma concentration is observed around 4 hours after oral dosing, which is indicative of enterohepatic circulation.
In terms of distribution, this compound is widely distributed to various tissues, particularly those with high blood perfusion. Notably high concentrations of the compound have been observed in the kidney, which is the target organ, as well as in the heart, lung, and spleen. Conversely, the lowest distribution is seen in the brain and testis. This distribution pattern suggests that the compound effectively reaches its site of action.
The plasma protein binding of this compound is approximately 60% in rats. In human plasma, the binding is around 40%.
Table 1: Pharmacokinetic Parameters of this compound in Rats After a Single Oral Dose
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (µg/L·h) | Bioavailability (%) |
|---|---|---|---|---|
| 25 | 1324.0 ± 227.5 | 0.5 | 6921.7 ± 377.4 | 20.1 ± 0.8 |
| 50 | 2456.3 ± 312.8 | 0.5 | 12987.6 ± 987.4 | 18.9 ± 1.7 |
Metabolism Pathways of this compound in Biological Systems
While comprehensive studies detailing the specific metabolic pathways of this compound are not extensively available in the public domain, preclinical data strongly indicate that the compound is primarily eliminated through metabolism. The low recovery of the unchanged parent compound in urine, feces, and bile suggests that this compound undergoes significant biotransformation in the body. However, the specific metabolites and the enzymatic pathways responsible for their formation have not been fully characterized in the available literature. Further investigation is required to elucidate the primary cytochrome P450 (CYP) isoforms and other enzymes involved in the metabolism of this compound.
Excretion Mechanisms of this compound
Table 2: Cumulative Excretion of Unchanged this compound in Rats Following a Single 100 mg/kg Oral Dose
| Excretion Route | Cumulative Excretion (%) |
|---|---|
| Urine | 0.14 ± 0.05 |
| Feces | 3.16 ± 0.96 |
Relationship Between this compound Exposure and Pharmacological Response in Preclinical Models
In preclinical studies, this compound has demonstrated a clear relationship between systemic exposure and its pharmacological effect as a diuretic. Oral administration of the compound to rats resulted in a dose-dependent increase in urine output. This diuretic effect is characterized as being urea-selective and does not significantly alter the excretion of electrolytes such as Na+, K+, and Cl-.
In a rat model of cirrhosis with ascites, a 100 mg/kg oral dose of this compound led to a significant increase in daily urine output, ranging from 60% to 97% higher than the control group. This enhanced urine output was associated with a reduction in abdominal circumference, a key indicator of ascites. The diuretic effect was sustained, with urea-selective diuresis observed for up to 8 hours after administration. These findings indicate a direct correlation between the exposure to this compound and a robust, targeted pharmacological response.
Table 3: Pharmacodynamic Effect of this compound on Urine Output in a Cirrhotic Rat Model
| Treatment | Dose (mg/kg) | Increase in Daily Urine Output (%) |
|---|---|---|
| Vehicle Control | - | - |
Future Research Directions and Unaddressed Questions for Azetidine Urea Derivative 2
Exploration of Novel Mechanistic Applications
The primary mechanistic focus for many azetidine (B1206935) urea (B33335) compounds has been the irreversible covalent inhibition of serine hydrolases, where the strained azetidine ring facilitates interaction with active site residues. nih.govresearchgate.net However, the future of Azetidine urea derivative 2 research lies in expanding its mechanistic repertoire beyond this established role.
Targeting Allosteric Sites and Protein-Protein Interactions (PPIs): Many proteins lack well-defined active sites suitable for traditional inhibitor design. Future efforts should investigate the potential of this compound to modulate protein function by binding to allosteric sites or disrupting protein-protein interactions (PPIs). mlsb.io This represents a significant shift from targeting catalytic active sites to modulating the broader regulatory networks of disease. mlsb.iomdpi.com
Exploring Non-Enzymatic Targets: Research could explore whether this compound can modulate other classes of biomolecules, such as nucleic acids, lipids, or carbohydrates, which are often underexplored in phenotypic screens. mdpi.com
Dual-Target Inhibition: A promising avenue is the rational design of this compound analogues to simultaneously inhibit multiple, disease-relevant targets. For example, designing a molecule to inhibit both a kinase like c-Met and a DNA repair enzyme like PARP-1 could offer synergistic effects in cancer therapy. nih.gov This approach moves away from the "one-target, one-drug" paradigm towards developing more holistic "systems therapeutics". acs.org
A proposed research plan for exploring novel targets is outlined below.
| Research Phase | Technique | Objective | Potential Outcome |
| Phase 1: Target Hypothesis | Computational Docking & In Silico Screening | Predict binding affinity of this compound against a library of known allosteric sites and PPI interfaces. nih.gov | Identification of a prioritized list of potential non-canonical protein targets. |
| Phase 2: In Vitro Validation | Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) | Quantify binding kinetics and affinity to hits identified in Phase 1. | Confirmation of direct physical interaction between the compound and novel targets. |
| Phase 3: Cellular Activity | Cell-Based Functional Assays | Assess the functional consequence of target engagement in relevant cell models (e.g., reporter assays, cell viability). | Validation of the compound's ability to modulate the activity of the novel target in a cellular context. |
Development of Advanced Methodologies for this compound Synthesis
The synthesis of azetidine-containing molecules can be challenging due to the inherent ring strain. researchgate.net While classical methods exist, they often require harsh conditions or multi-step procedures. google.comgoogle.com Advancing the therapeutic potential of this compound requires the development of more efficient, scalable, and versatile synthetic routes.
Future synthetic research should focus on:
Late-Stage Functionalization: Developing methods to modify complex, pre-existing molecular scaffolds is crucial for rapidly generating diverse analogues for structure-activity relationship (SAR) studies. mdpi.com Applying modern cross-coupling or C-H activation techniques to the this compound core would enable the exploration of previously inaccessible chemical space.
Asymmetric Synthesis: Many biological targets exhibit stereospecificity. Future work must focus on developing novel methods for the asymmetric synthesis of chiral azetidine precursors to ensure that enantiomerically pure versions of this compound can be produced and evaluated, as biological activity often resides in a single enantiomer. nih.govresearchgate.net
Flow Chemistry and Automation: To improve scalability, safety, and reproducibility, transitioning key synthetic steps to continuous flow processes should be a priority. This is particularly relevant for handling potentially hazardous reagents or intermediates sometimes used in urea synthesis. nih.gov
A comparison of traditional versus proposed advanced synthetic approaches is detailed in the table below.
| Feature | Traditional Synthesis | Advanced Methodologies |
| Starting Materials | Simple amines and phosgene (B1210022) or isocyanates. nih.gov | Complex, functionalized azetidine cores. mdpi.com |
| Key Transformation | Cyclization of γ-haloamines or reduction of β-lactams. researchgate.net | Asymmetric catalysis, photoredox reactions, C-H functionalization. |
| Stereocontrol | Often produces racemic mixtures requiring chiral resolution. nih.gov | Employs chiral catalysts or auxiliaries for direct enantioselective synthesis. researchgate.net |
| Efficiency & Safety | Multi-step batch processes, use of toxic reagents like phosgene. nih.gov | Continuous flow processes, milder reaction conditions, avoidance of highly toxic reagents. |
Integration of this compound Research with Systems Biology Approaches
To fully understand the therapeutic potential and possible liabilities of this compound, research must move beyond single-target analysis to a systems-level view of its biological effects. acs.org Systems biology integrates high-throughput "omics" data to build comprehensive models of how a small molecule perturbs cellular networks. nih.govdrugtargetreview.com
Chemoproteomics: Activity-based protein profiling (ABPP) can be used to assess the selectivity of this compound across the entire proteome. This technique has been instrumental in evaluating the selectivity of other urea-based inhibitors and can reveal unexpected off-targets that may contribute to efficacy or toxicity. nih.govresearchgate.net
Transcriptomics and Metabolomics: Analyzing changes in gene expression (transcriptomics) and metabolite levels (metabolomics) following treatment with this compound can uncover the downstream consequences of target engagement. drugtargetreview.com This can help identify resistance mechanisms, predict synergistic drug combinations, and reveal novel biomarkers of drug response. drugtargetreview.com
Integrated Network Analysis: The ultimate goal is to integrate these multi-omics datasets into computational models of signaling pathways. mlsb.io This allows for in silico predictions of how inhibiting a target with this compound will affect the broader cellular system, enhancing the precision of drug discovery. mlsb.iodrugtargetreview.com
Addressing Gaps in Current Knowledge Regarding this compound Mechanisms
Despite the promise of the azetidine urea scaffold, significant knowledge gaps must be addressed to enable the progression of specific molecules like this compound.
Key unaddressed questions include:
True Target Selectivity: While a primary target may be known (e.g., FAAH), the full spectrum of off-targets remains uncharacterized. As demonstrated by the clinical trial failure of a different FAAH inhibitor, BIA 10-2474, due to off-target toxicity, comprehensive selectivity profiling is not just academic but critical for safety. frontiersin.org
Structural Basis of Activity: For most azetidine ureas, high-resolution co-crystal structures with their targets are unavailable. nih.gov Obtaining these structures is essential for understanding the precise molecular interactions that drive potency and for rationally designing second-generation compounds with improved properties.
Mechanisms of Cellular Uptake and Efflux: How this compound enters cells and whether it is a substrate for drug efflux pumps is unknown. Answering this is fundamental to understanding its bioavailability and potential for drug resistance.
Long-Term Adaptive Responses: How cells and biological systems adapt to chronic exposure to this compound is a critical unanswered question. Cells often develop resistance by rewiring signaling pathways, a process that can only be understood through long-term systems-level studies. drugtargetreview.com
Q & A
Basic: What are the primary synthetic challenges in producing azetidine urea derivative 2, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
Synthesis of azetidine derivatives often faces challenges such as competitive reduction pathways and steric hindrance. For example, reductive cyclization of imine precursors (e.g., with dihaloalkanes) may fail if the reducing agent preferentially targets the halide instead of the imine, as observed in the case of azetidine derivative 3c . Optimization strategies include:
- Electrochemical profiling : Use linear sweep voltammetry (LSV) to identify reduction potentials of reactants, ensuring imine reduction precedes halide activation .
- Substituent tuning : Electron-donating groups (e.g., -OMe) on aromatic rings may enhance cyclization efficiency, while bulky groups may require adjusted solvent polarity or temperature .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or photoredox systems can selectively promote cyclization over side reactions.
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm azetidine ring formation (e.g., characteristic deshielded protons at δ 3.5–4.5 ppm) and urea linkage (NH signals at δ 5–6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect fragmentation patterns indicative of ring stability.
- X-ray Crystallography : Resolve stereochemical ambiguities in the azetidine core and urea substituents.
- HPLC-PDA : Assess purity (>95%) and monitor degradation products under stress conditions (e.g., heat, light).
Basic: How can researchers design initial biological assays to evaluate the bioactivity of this compound?
Methodological Answer:
- Target selection : Prioritize targets linked to azetidine’s known bioactivity (e.g., kinases, GPCRs) using databases like ChEMBL or PubChem .
- In vitro assays :
- Dose-response curves : Use 8–10 concentrations in triplicate to ensure statistical validity .
Advanced: How do electronic and steric effects of substituents influence the reactivity of azetidine urea derivatives in ring-forming reactions?
Methodological Answer:
- Electronic effects : Electron-withdrawing groups (e.g., -NO) on aryl rings lower imine reduction potential, favoring cyclization. Conversely, electron-donating groups (e.g., -OMe) may deactivate intermediates, as seen in failed cyclization of 4-methoxy derivatives .
- Steric effects : Bulky substituents (e.g., tert-butyl) on the urea moiety hinder nucleophilic attack during ring closure. Mitigate via solvent choice (e.g., DMF for solubility) or microwave-assisted synthesis to accelerate kinetics .
- Computational modeling : DFT calculations (e.g., Gaussian) predict transition-state energies and guide substituent selection .
Advanced: What computational strategies can predict the binding affinity of this compound to therapeutic targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., estrogen receptor for derivatives linked to steroids ). Validate with co-crystallized ligand RMSD <2.0 Å.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bonds between urea NH and kinase catalytic lysine).
- QSAR models : Train on azetidine datasets to correlate substituent parameters (e.g., logP, polar surface area) with IC values .
Advanced: How should researchers address contradictory data in azetidine derivative reactivity across studies?
Methodological Answer:
- Source analysis : Compare reaction conditions (e.g., solvent, catalyst) from conflicting studies. For instance, discrepancies in cyclization yields may stem from LSV-identified reduction potential mismatches .
- Controlled replication : Reproduce experiments with standardized reagents (e.g., anhydrous DCM) and characterize intermediates via in-situ IR.
- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data and identify outliers or systematic biases .
Advanced: What protocols ensure reproducibility in synthesizing and testing this compound?
Methodological Answer:
- Detailed documentation : Archive step-by-step synthetic procedures (e.g., glovebox use for air-sensitive steps) and raw spectral data in electronic lab notebooks .
- Open-access repositories : Share crystallographic data (CCDC) and NMR spectra (NMRShiftDB) for peer validation .
- Collaborative validation : Partner with independent labs to cross-verify bioassay results using blinded samples .
Advanced: How can structure-activity relationship (SAR) studies guide the rational design of azetidine urea derivatives with enhanced selectivity?
Methodological Answer:
- Scaffold diversification : Synthesize analogs with varied urea linkers (e.g., thiourea, carbamate) and azetidine substituents (e.g., spiro-fused rings) .
- Pharmacophore mapping : Use MOE or Phase to identify critical binding features (e.g., hydrogen bond acceptors in the azetidine ring).
- Selectivity profiling : Screen against off-target panels (e.g., Eurofins CEREP) to minimize kinase polypharmacology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
